H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2
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Overview
Description
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is a synthetic peptide composed of various amino acids. This compound is notable for its complex structure, which includes both natural and non-natural amino acids. It has applications in various fields, including medicinal chemistry and peptide research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using strong acids like trifluoroacetic acid (TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the target substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins, altering their function or inhibiting their activity. The presence of non-natural amino acids can enhance its stability and specificity.
Comparison with Similar Compounds
Similar Compounds
H-DL-Phe(4-Cl)-OMe.HCl: A related compound with a simpler structure.
4-Chloro-DL-Phenylalanine Methyl Ester Hydrochloride: Another similar compound used in peptide synthesis.
Uniqueness
H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is unique due to its complex structure, which includes multiple non-natural amino acids. This complexity allows for specific interactions and enhanced stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C59H71ClN12O8S2 |
---|---|
Molecular Weight |
1175.9 g/mol |
IUPAC Name |
10-(4-aminobutyl)-19-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75) |
InChI Key |
BLEAANKQQSAKNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N |
Origin of Product |
United States |
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